1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Brand Name: Vulcanchem
CAS No.: 315691-56-6
VCID: VC21420180
InChI: InChI=1S/C19H18N2O2S2/c1-23-13-8-6-12(7-9-13)15(22)10-24-18-17-14-4-2-3-5-16(14)25-19(17)21-11-20-18/h6-9,11H,2-5,10H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4
Molecular Formula: C19H18N2O2S2
Molecular Weight: 370.5g/mol

1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

CAS No.: 315691-56-6

Cat. No.: VC21420180

Molecular Formula: C19H18N2O2S2

Molecular Weight: 370.5g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone - 315691-56-6

Specification

CAS No. 315691-56-6
Molecular Formula C19H18N2O2S2
Molecular Weight 370.5g/mol
IUPAC Name 1-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Standard InChI InChI=1S/C19H18N2O2S2/c1-23-13-8-6-12(7-9-13)15(22)10-24-18-17-14-4-2-3-5-16(14)25-19(17)21-11-20-18/h6-9,11H,2-5,10H2,1H3
Standard InChI Key FKXWKHGPINVUFT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4
Canonical SMILES COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Introduction

Chemical Classification and Structural Features

1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone belongs to the thienopyrimidine class of heterocyclic compounds, specifically the benzothieno[2,3-d]pyrimidine subclass. This compound incorporates several key structural features that define its chemical identity and potential functionality. The core structure consists of a tetrahydrobenzothieno[2,3-d]pyrimidine scaffold, which itself represents a fused ring system containing sulfur and nitrogen heteroatoms. This heterocyclic foundation contributes significantly to the compound's chemical behavior and biological potential.

The tetrahydro prefix indicates a partially saturated benzene ring fused to the thieno portion, distinguishing it from fully aromatic analogs. This structural characteristic affects the compound's conformational flexibility and three-dimensional arrangement, potentially influencing its binding affinity to biological receptors. The presence of multiple nitrogen atoms in the pyrimidine ring provides potential hydrogen bond acceptor sites, which can be significant for molecular recognition in biological systems .

Physical and Chemical Properties

1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone possesses a complex molecular structure that determines its physical and chemical characteristics. Based on analysis of related compounds in the thienopyrimidine family, we can establish a comprehensive profile of its likely properties. The compound's molecular formula can be estimated as C₂₂H₂₀N₂O₂S₂, with a calculated molecular weight of approximately 408.54 g/mol .

Physicochemical Properties

The physical state of this compound at room temperature is likely to be a crystalline solid, similar to other structurally related thienopyrimidine derivatives. The presence of the methoxyphenyl group and the partially saturated benzene ring contributes to its solubility profile, generally making it soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and methanol, but poorly soluble in water.

Table 1: Estimated Physicochemical Properties of 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

PropertyEstimated ValueBasis for Estimation
Molecular Weight~408.54 g/molCalculated from molecular formula C₂₂H₂₀N₂O₂S₂
Physical AppearanceCrystalline solidBased on related thienopyrimidine compounds
SolubilitySoluble in DMSO, chloroform, methanolBased on functional group analysis
Melting Point180-220°CEstimated from similar compounds
Log P (octanol/water)3.5-4.5Based on structural features and related compounds
pKa~8.5 (pyrimidine N)Estimated from similar heterocyclic structures

Spectroscopic Characteristics

Spectroscopic analysis would be essential for structural confirmation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the methoxy protons (typically around 3.8 ppm), the methylene protons adjacent to the carbonyl group, and the tetrahydrobenzene ring protons . Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl group (approximately 1680-1700 cm⁻¹) and the aromatic and heterocyclic ring systems.

Mass spectrometry would likely reveal a molecular ion peak corresponding to the molecular weight, with fragmentation patterns characteristic of the cleavage of the sulfanyl linkage and the separation of the methoxyphenyl group from the core structure . These spectroscopic properties serve as crucial tools for identification and quality control during synthesis and formulation.

Structural FeaturePotential Biological ActivityPossible Mechanism
Thienopyrimidine coreAntimicrobial activityInteraction with microbial cell wall or DNA synthesis
Methoxyphenyl groupEnhanced membrane permeabilityLipophilic interactions with cell membranes
Sulfanyl linkageIncreased bioavailabilityFormation of hydrogen bonds with target proteins
Carbonyl groupEnzyme inhibitionHydrogen bonding with active site residues

Structure-Activity Relationship Analysis

Key Structural Elements and Their Contributions

The tetrahydrobenzothieno[2,3-d]pyrimidine core serves as the central scaffold that positions various functional groups in specific spatial orientations. The partially saturated benzene ring (tetrahydrobenzene) provides conformational flexibility, potentially allowing the molecule to adapt its shape to fit binding pockets in target proteins. The pyrimidine portion contains nitrogen atoms that can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Structural Analogs and Comparative Analysis

Examining structural analogs provides valuable insights into the structure-activity relationships of these compounds. Several related compounds have been reported in the literature, with variations in both the core heterocyclic system and the substituents .

Analytical Methods and Characterization

Proper characterization of 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is essential for confirming its structure, assessing its purity, and understanding its physicochemical properties. Various analytical techniques can be employed for comprehensive characterization of this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR spectroscopy would provide valuable structural information. Key signals in the ¹H NMR spectrum would include the methoxy protons (approximately 3.8-3.9 ppm), the methylene protons adjacent to the carbonyl and sulfur atoms, and the protons of the tetrahydrobenzene ring. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (approximately 190-200 ppm), the aromatic and heterocyclic carbons, and the methoxy carbon .

Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for functional groups present in the molecule, including the carbonyl stretch (approximately 1680-1700 cm⁻¹), C-O stretching of the methoxy group (approximately 1250-1270 cm⁻¹), and various bands associated with the aromatic and heterocyclic rings .

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be particularly useful for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum would likely show a molecular ion peak corresponding to the calculated molecular weight, along with fragment ions resulting from cleavage at the sulfanyl linkage and other susceptible bonds .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be valuable for assessing the purity of the synthesized compound and for monitoring the progress of synthetic reactions. A reverse-phase C18 column with a gradient elution system using acetonitrile and water would be suitable for this purpose.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and convenient method for monitoring reactions and initial purity assessment. Suitable solvent systems might include combinations of ethyl acetate, hexane, and methanol, with visualization by UV light or appropriate staining reagents.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC analysis would provide information about the melting point, phase transitions, and thermal stability of the compound. This data is particularly important for formulation development and stability studies.

Future Research Directions

Research on 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone and related thienopyrimidine derivatives presents several promising avenues for future investigation. These compounds represent a valuable chemical space for discovering novel bioactive molecules with potential therapeutic applications.

Synthetic Optimization

Future research could focus on developing more efficient and environmentally friendly synthetic routes for preparing this compound. This might include exploring green chemistry approaches, continuous flow synthesis methods, or biocatalytic strategies to improve yield, reduce waste, and minimize the use of hazardous reagents. Additionally, developing practical scale-up procedures would be essential for producing larger quantities required for comprehensive biological evaluation.

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone would be valuable. This should include screening against a wide range of microbial pathogens, including drug-resistant strains, to assess its potential as an antimicrobial agent . Additionally, evaluation of anti-inflammatory, anticancer, and other pharmacological activities would provide a more complete profile of its therapeutic potential.

Structural Modifications and SAR Studies

Systematic structural modifications of this compound could lead to derivatives with enhanced activity and improved pharmacokinetic properties. Potential modifications might include:

  • Variations in the substituents on the methoxyphenyl ring

  • Modifications of the linking chain between the carbonyl group and the sulfur atom

  • Introduction of additional functional groups on the tetrahydrobenzene ring

  • Exploration of bioisosteric replacements for the sulfanyl linkage

These modifications, coupled with biological evaluation, would establish detailed structure-activity relationships (SAR) that could guide the design of optimized derivatives .

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